N-(3-Cyclopropoxy-5-ethylpyridin-4-YL)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-5-ethylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-5-ethylpyridin-4-YL)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-5-ethylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final sulfonamide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-(3-Cyclopropoxy-5-ethylpyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(3-Cyclopropoxy-5-ethylpyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-ethylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Trifluoromethylpyridines: These compounds share a similar pyridine ring structure but differ in the substituents attached to the ring.
Uniqueness: N-(3-Cyclopropoxy-5-ethylpyridin-4-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy and ethyl groups, which impart distinct chemical properties and potential biological activities. Its specific structure makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-5-ethylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-6-12-7-10(16-9-4-5-9)11(8)13-17(2,14)15/h6-7,9H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
FPLJQNZVAHJCIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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